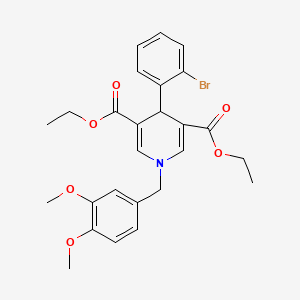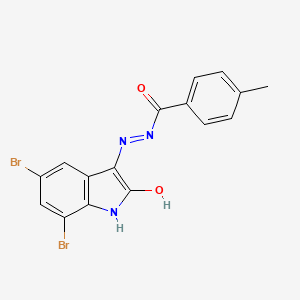
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide, also known as BHIN, is a chemical compound that has been extensively studied in scientific research. BHIN belongs to the family of hydrazone derivatives and has been found to exhibit various biological activities. In
Mécanisme D'action
The mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is not fully understood. However, studies have suggested that N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been found to exhibit various biochemical and physiological effects. In cancer cells, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been shown to induce apoptosis, a programmed cell death that is essential for the elimination of damaged or abnormal cells. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has also been found to inhibit angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is its broad-spectrum biological activity, which makes it a promising candidate for the development of new drugs. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is also relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one of the limitations of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is its low solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for research on N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide. One area of research is the optimization of the synthesis method to improve the yield and purity of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide. Another area of research is the elucidation of the mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide, which could provide insights into its biological activities and potential therapeutic applications. Additionally, future research could focus on the development of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide derivatives with improved solubility and bioavailability. Finally, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide could be tested in preclinical and clinical trials to evaluate its efficacy and safety as a potential anticancer, antiviral, or antibacterial agent.
Conclusion
In conclusion, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide, or N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide, is a promising compound that exhibits various biological activities. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been extensively studied for its anticancer, antiviral, and antibacterial properties. The synthesis method of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is relatively simple, and N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is accessible for laboratory experiments. However, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has limitations such as low solubility in water. Future research on N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide could focus on optimizing the synthesis method, elucidating the mechanism of action, developing N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide derivatives with improved solubility, and testing N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide in preclinical and clinical trials.
Méthodes De Synthèse
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide can be synthesized through a simple and efficient method that involves the reaction of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 4-nitrobenzohydrazide in the presence of a base. The resulting compound is then purified through recrystallization. The purity of the synthesized N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been extensively studied for its biological activities, including its anticancer, antiviral, and antibacterial properties. In cancer research, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2. In addition, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been shown to possess antibacterial activity against gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrIN3O4/c15-10-5-9(13(20)12(16)6-10)7-17-18-14(21)8-1-3-11(4-2-8)19(22)23/h1-7,20H,(H,18,21)/b17-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNVYLKFDBQGY-IDUWFGFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)Br)I)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrIN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methyl-4-pyrimidinecarboxamide](/img/structure/B6126911.png)


![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)

![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B6126959.png)
![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6126962.png)
![1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride](/img/structure/B6126963.png)
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126967.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6126972.png)
![methyl {[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B6126975.png)
